molecular formula C14H15ClIN3O2 B5962335 N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B5962335
M. Wt: 419.64 g/mol
InChI Key: JZJLQOFGWJMXOO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group and an iodo-dimethyl-pyrazolyl group attached to an acetamide backbone. Compounds of this nature are often explored for their potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClIN3O2/c1-8-14(16)9(2)19(18-8)7-13(20)17-11-6-10(15)4-5-12(11)21-3/h4-6H,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJLQOFGWJMXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.

    Formation of the Acetamide Backbone: The acetamide backbone can be formed by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the chloro-methoxyphenyl group to the acetamide backbone, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The chloro and iodo groups may enhance binding affinity to specific molecular targets, while the acetamide backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The combination of chloro and methoxy substituents on the phenyl ring further enhances its potential interactions with molecular targets.

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